molecular formula C11H14N4S B15101189 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15101189
M. Wt: 234.32 g/mol
InChI Key: VSNDFZKLFUBIQD-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains a benzothieno-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form the benzothieno-pyrimidine core, followed by hydrazinolysis to introduce the hydrazinyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include azo compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to the presence of both the hydrazinyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H14N4S

Molecular Weight

234.32 g/mol

IUPAC Name

(6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C11H14N4S/c1-6-2-3-8-7(4-6)9-10(15-12)13-5-14-11(9)16-8/h5-6H,2-4,12H2,1H3,(H,13,14,15)

InChI Key

VSNDFZKLFUBIQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)NN

Origin of Product

United States

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